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Abstract

This application note presents a highly sensitive and specific liquid chromatography-tandem
mass spectrometry (LC-MS/MS) method for the detection and quantification of the telmisartan
dimer impurity in telmisartan drug substance and formulated products. The control of
impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the
safety and efficacy of the final product. The telmisartan dimer, a potential process-related
impurity, requires a robust analytical method for its monitoring at trace levels. This document
provides a comprehensive protocol, including sample preparation, detailed LC-MS/MS
parameters, and method validation considerations in accordance with international regulatory
guidelines.

Introduction: The Imperative of Impurity Profiling in
Pharmaceutical Quality

Telmisartan is a widely prescribed angiotensin Il receptor blocker (ARB) for the management of
hypertension.[1] During its synthesis and storage, various impurities can arise, including the
telmisartan dimer impurity (4',4"-[(4'-Methyl-2'-propyl[2,6'-bi-1H-benzimidazole]-1,1'-
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diyl)bis(methylene)]bis[1,1'-biphenyl]-2-carboxylic Acid).[2] The presence of such impurities,
even at trace levels, can impact the safety and efficacy of the drug product. Therefore,
regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and
Drug Administration (FDA) have established stringent guidelines for the control of impurities in
new drug substances and products.[3][4]

The ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and
qualification of impurities, with specific thresholds based on the maximum daily dose of the
drug.[3][4] For potent drugs like telmisartan, this necessitates the development of highly
sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass
spectrometry (LC-MS/MS) has emerged as the gold standard for trace-level impurity analysis
due to its exceptional sensitivity, selectivity, and ability to provide structural information. This
application note details a stability-indicating LC-MS/MS method designed to selectively detect
and quantify the telmisartan dimer impurity, ensuring the quality and safety of telmisartan
products.

Experimental Approach: A Validated System for
Reliable Detection

The developed method is designed to be a self-validating system, where the principles of
analytical procedure validation are integrated throughout the protocol. This approach ensures
that the method is fit for its intended purpose, providing accurate and reliable results.

Materials and Reagents

o Telmisartan Reference Standard and Telmisartan Dimer Impurity Reference Standard
(CAS: 884330-14-7)[5]

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Ultrapure water
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Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is
required. The system should be equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: Achieving Optimal
Separation

The chromatographic separation is critical to resolve the telmisartan dimer from the active
pharmaceutical ingredient (API) and other potential degradation products. A reversed-phase
method is employed, leveraging the hydrophobic nature of both telmisartan and its dimer.

Parameter Condition

Acquity UPLC BEH C18, 1.7 um, 2.1 x 100 mm

Column
(or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5puL

Table 1: Optimized Liquid Chromatography Parameters
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Time (min) % Mobile Phase B
0.0 30
10.0 95
12.0 95
12.1 30
15.0 30

Table 2: Gradient Elution Program

Rationale: The C18 stationary phase provides excellent retention for the non-polar telmisartan
and its dimer. The gradient elution with acetonitrile allows for the effective separation of the less
retained telmisartan from the more retained and larger dimer impurity. The use of formic acid in
the mobile phase aids in the protonation of the analytes, which is crucial for positive ion

electrospray ionization.

Mass Spectrometry Conditions: The Key to Sensitivity
and Specificity
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to provide

the highest level of sensitivity and selectivity. The MRM transitions are specific to the precursor

and product ions of telmisartan and its dimer impurity.

Parameter Condition

lonization Mode Electrospray lonization (ESI), Positive
Capillary Voltage 3.5kV

Source Temperature 150 °C

Desolvation Temp. 400 °C

Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 3
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Table 3: Mass Spectrometry Parameters

Precursor lon Product lon Dwell Time Collision
Compound

(m/z) (m/z) (ms) Energy (eV)
Telmisartan 515.2 276.2 100 35
Telmisartan

711.3 469.2 100 45

Dimer Impurity

Table 4: Optimized MRM Transitions

Rationale: The precursor ion for telmisartan ([M+H]*) is m/z 515.2, and its characteristic
product ion is m/z 276.2. For the telmisartan dimer impurity, with a molecular weight of
710.82, the protonated molecule ([M+H]*) would be approximately m/z 711.3. Based on the
structure of the dimer, a plausible and stable fragment would result from the cleavage of one of
the methylene bridges connecting the biphenyl moieties to the benzimidazole core, leading to a
fragment similar to a major fragment of telmisartan itself. Therefore, a product ion of m/z 469.2,
corresponding to the loss of a significant portion of one of the telmisartan units, is proposed.
Note: These MRM transitions for the dimer are proposed based on its chemical structure and
may require empirical optimization on the specific instrument used.

Protocols: From Sample to Signal

Standard and Sample Preparation
3.1.1. Stock Solutions (1 mg/mL)

o Accurately weigh approximately 10 mg of telmisartan reference standard and telmisartan
dimer impurity reference standard into separate 10 mL volumetric flasks.

e Dissolve and dilute to volume with methanol.
3.1.2. Working Standard Solutions

o Prepare a series of working standard solutions by serially diluting the stock solutions with a
50:50 mixture of acetonitrile and water to achieve the desired concentration range for the
calibration curve.
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3.1.3. Sample Preparation (Drug Substance)

o Accurately weigh approximately 25 mg of the telmisartan drug substance into a 50 mL
volumetric flask.

e Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
« Filter the solution through a 0.22 um syringe filter before injection.

3.1.4. Sample Preparation (Formulated Product)

» Weigh and finely powder a representative number of tablets.

e Transfer a portion of the powder equivalent to 25 mg of telmisartan to a 50 mL volumetric
flask.

e Add approximately 30 mL of a 50:50 mixture of acetonitrile and water and sonicate for 15
minutes.

¢ Dilute to volume with the same solvent and mix well.

o Centrifuge a portion of the solution and filter the supernatant through a 0.22 um syringe filter
before injection.

Forced Degradation Studies: Ensuring Method
Specificity

To demonstrate the stability-indicating nature of the method, forced degradation studies should
be performed on the telmisartan drug substance. This ensures that any degradation products
do not interfere with the detection of the telmisartan dimer impurity.

Acid Hydrolysis: Reflux in 0.1 M HCI at 80°C for 2 hours.

Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.

Oxidative Degradation: Treat with 3% H20:2 at room temperature for 24 hours.

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
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o Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as
per ICH Q1B guidelines.[3]

After degradation, samples should be prepared and analyzed using the developed LC-MS/MS
method to assess for any co-eluting peaks with the telmisartan dimer.

Workflow and Data Presentation
Experimental Workflow Diagram
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Caption: Workflow for the sensitive detection of telmisartan dimer impurity.
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Method Validation: Adherence to Regulatory
Standards

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its
suitability for its intended purpose. The following validation parameters should be assessed:

o Specificity: The ability to assess the analyte unequivocally in the presence of other
components, including impurities and degradants. This is demonstrated through the analysis
of forced degradation samples.

o Linearity: The ability to obtain test results which are directly proportional to the concentration
of the analyte. A calibration curve should be constructed, and the correlation coefficient (r?)
should be determined.

e Range: The interval between the upper and lower concentration of the analyte in the sample
for which it has been demonstrated that the analytical procedure has a suitable level of
precision, accuracy, and linearity.

e Accuracy: The closeness of the test results obtained by the method to the true value. This is
typically assessed by spike/recovery studies.

e Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample. This includes
repeatability (intra-day precision) and intermediate precision (inter-day precision).

 Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected
but not necessarily quantitated as an exact value.

o Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be
guantitatively determined with suitable precision and accuracy.

e Robustness: A measure of its capacity to remain unaffected by small, but deliberate
variations in method parameters and provides an indication of its reliability during normal
usage.

Conclusion
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This application note provides a detailed and robust LC-MS/MS method for the sensitive and
specific detection of the telmisartan dimer impurity. The protocol is designed to meet the
stringent requirements of the pharmaceutical industry and regulatory agencies. By
implementing this method, researchers, scientists, and drug development professionals can
ensure the quality, safety, and efficacy of telmisartan drug substances and products. The
principles outlined in this document can also be adapted for the analysis of other process-
related impurities and degradation products in pharmaceutical manufacturing.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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